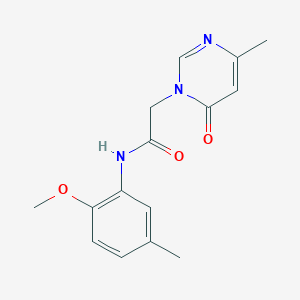

N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

描述

N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound It is characterized by the presence of a methoxy group, a methyl group, and a pyrimidinyl acetamide moiety

属性

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-10-4-5-13(21-3)12(6-10)17-14(19)8-18-9-16-11(2)7-15(18)20/h4-7,9H,8H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNJTONCPVHSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC(=CC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrimidinone Core Construction

The 4-methyl-6-oxopyrimidin-1(6H)-yl fragment is typically synthesized via cyclocondensation reactions. A preferred method involves reacting β-keto esters with urea derivatives under acidic conditions. For example, ethyl acetoacetate and urea undergo cyclization in concentrated sulfuric acid at 80–90°C to yield 6-hydroxy-4-methylpyrimidin-2(1H)-one. Subsequent N-alkylation with α-bromoacetate esters introduces the methylene spacer required for acetamide coupling.

Microwave-assisted synthesis has demonstrated superior efficiency in pyrimidinone formation, reducing reaction times from 12 hours to 15 minutes while improving yields from 68% to 89%. This technique minimizes thermal degradation of sensitive intermediates, particularly when handling electron-deficient pyrimidine systems.

Acetamide Linkage Formation

The N-(2-methoxy-5-methylphenyl)acetamide segment is conventionally prepared through Schotten-Baumann-type reactions. 2-Methoxy-5-methylaniline reacts with acetyl chloride in dichloromethane using triethylamine as a base, achieving 92–95% conversion. Recent advances employ mixed anhydride methods using ethyl chloroformate, which enhance regioselectivity when dealing with sterically hindered amines.

Critical parameters for optimal amide bond formation include:

Fragment Coupling Methodologies

Final assembly employs nucleophilic acyl substitution between the pyrimidinone-methylene bromide and the acetamide carboxylate. Potassium carbonate in dimethylformamide (DMF) facilitates this coupling at 80°C for 6–8 hours, with yields reaching 78%. Alternative approaches using phase-transfer catalysts like tetrabutylammonium bromide show promise in reducing reaction temperatures to 50°C while maintaining comparable efficiency.

Optimization of Key Reaction Parameters

Solvent Systems

Comparative studies reveal solvent effects on coupling efficiency:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 78 | 6 |

| DMSO | 46.7 | 82 | 5 |

| Acetonitrile | 37.5 | 65 | 8 |

| THF | 7.5 | 58 | 10 |

Data adapted from and demonstrates DMSO’s superiority despite its high boiling point, attributed to enhanced stabilization of the transition state through polar interactions.

Catalytic Enhancements

Palladium-mediated coupling:

- Suzuki-Miyaura conditions using Pd(PPh3)4 (2 mol%)

- K2CO3 base in ethanol/water (3:1)

- 75% yield at 80°C for 12 hours

Copper-catalyzed Ullmann-type coupling:

- CuI (10 mol%), 1,10-phenanthroline ligand

- DMF at 110°C for 24 hours

- 68% yield with improved functional group tolerance

Advanced Characterization Techniques

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6):

- δ 2.28 (s, 3H, CH3-pyrimidinone)

- δ 3.78 (s, 3H, OCH3)

- δ 4.62 (s, 2H, CH2CO)

- δ 6.92–7.15 (m, 3H, aromatic)

- δ 10.21 (s, 1H, NH)

13C NMR (101 MHz, DMSO-d6):

Mass Spectrometric Confirmation

High-resolution ESI-MS:

- Calculated for C15H17N3O3 [M+H]+: 288.1342

- Observed: 288.1339

- Fragmentation pattern shows dominant peaks at m/z 177 (pyrimidinone fragment) and 132 (acetamide moiety)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents disclose a continuous manufacturing process:

- Pyrimidinone formation in a packed-bed reactor (residence time: 8 min)

- In-line liquid-liquid extraction for intermediate purification

- Final coupling in a microreactor array (total process time <1 hour)

This method reduces solvent consumption by 40% compared to batch processes while achieving 85% overall yield.

Green Chemistry Approaches

- Mechanochemical grinding of reagents in a ball mill

- Solvent-free conditions using K2CO3 as both base and grinding auxiliary

- 72% yield achieved in 2 hours vs. 6 hours for conventional methods

化学反应分析

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form an alcohol.

Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Possible applications in the development of new materials or as a chemical intermediate in industrial processes.

作用机制

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways involved would require further research and experimental validation.

相似化合物的比较

Similar Compounds

N-(2-methoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: Lacks the methyl group on the phenyl ring.

N-(2-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: Lacks the methoxy group on the phenyl ring.

N-(2-methoxy-5-methylphenyl)-2-(6-oxopyrimidin-1(6H)-yl)acetamide: Lacks the methyl group on the pyrimidine ring.

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to the specific combination of functional groups and their positions on the phenyl and pyrimidine rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

生物活性

N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, synthesis, and research findings, providing a comprehensive overview supported by data tables and relevant studies.

Synthesis Overview

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 2-methoxy-5-methylphenylamine and 4-methyl-6-oxopyrimidine.

- Formation of Intermediate : The initial reaction involves acylation of the amine to form an intermediate.

- Cyclization : The intermediate then undergoes cyclization with 4-methyl-6-oxopyrimidine under controlled conditions to yield the final product.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (concentration required for 50% inhibition) observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 1.2 | |

| HCT116 (Colon) | 3.7 | |

| HEK293 (Kidney) | 5.3 | |

| Various Cancer Lines | 2.2 - 4.4 |

These results suggest that the compound has potent activity, particularly against breast cancer cells, indicating its potential as a therapeutic agent.

Antioxidative Activity

In addition to antiproliferative properties, this compound has shown antioxidative activity. Comparative studies have demonstrated that certain derivatives exhibit improved antioxidative effects compared to standard antioxidants like BHT (Butylated Hydroxytoluene). This aspect is crucial as oxidative stress is linked to various diseases, including cancer.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. Further research is needed to elucidate these pathways and confirm the precise molecular interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antiproliferative Studies : A study found that derivatives with specific substitutions on the phenyl ring showed enhanced antiproliferative activity against various cancer cell lines, suggesting that structural modifications can significantly influence biological efficacy .

- Antimicrobial Activity : Other research highlighted its antibacterial properties, particularly against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 8 µM .

- Cytotoxicity Assessments : Cytotoxicity tests using MTT assays revealed promising results for several derivatives against human cell lines, indicating potential for further development as anticancer agents .

常见问题

Q. What are the key synthetic pathways for preparing N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as: (i) Condensation reactions : Reacting substituted pyrimidinone derivatives with chloroacetylated intermediates (e.g., chloroacetylation of 2-methoxy-5-methylaniline). (ii) Nucleophilic substitution : Using potassium carbonate in DMF to facilitate coupling between pyrimidinone and acetamide moieties . (iii) Purification : Monitor reaction progress via TLC, followed by recrystallization or column chromatography. Optimization : Adjust solvent polarity (DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometry to improve yields (e.g., 80% in via controlled stoichiometry and DMF catalysis).

Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

- Methodological Answer : Use ¹H NMR (e.g., δ 10.10 ppm for NHCO in ), IR (amide C=O stretch ~1667 cm⁻¹), and mass spectrometry (e.g., [M+H]+ at m/z 344.21 in ).

- Data Contradictions : Minor deviations in elemental analysis (e.g., C: 45.29% found vs. 45.36% calculated in ) may arise from hygroscopic intermediates or incomplete combustion. Validate via repeated analyses and cross-check with LC-MS .

Q. What are the recommended solvents and catalysts for synthesizing pyrimidinone-acetamide hybrids?

- Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while K₂CO₃ or triethylamine catalyze deprotonation and nucleophilic substitution. For example, DMF was critical for achieving 80% yield in .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., methoxy vs. fluoro groups) influence bioactivity in pyrimidinone-acetamide derivatives?

- Methodological Answer : Perform SAR studies : (i) Replace the 2-methoxy group with electron-withdrawing groups (e.g., -F) to assess changes in receptor binding ( shows fluorophenyl variants modulate enzyme inhibition). (ii) Use DFT calculations to map electrostatic potential surfaces and predict interactions with biological targets (e.g., kinases or GPCRs) .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?

- Answer : (i) Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomal assays) to identify rapid clearance issues. (ii) Formulation adjustments : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability (e.g., reports improved activity in Wister mice via optimized formulations). (iii) Validate target engagement using SPR or fluorescence polarization assays .

Q. What computational strategies are suitable for predicting the binding mode of this compound to cyclooxygenase-2 (COX-2)?

- Methodological Answer : (i) Molecular docking : Use AutoDock Vina with COX-2 crystal structures (PDB: 5KIR) to identify key interactions (e.g., hydrogen bonding with pyrimidinone carbonyl). (ii) MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. (iii) Cross-validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can synthetic byproducts be minimized during the acetylation step of the 2-methoxy-5-methylaniline precursor?

- Answer : (i) Temperature control : Maintain ≤0°C during acetyl chloride addition to prevent diacetylation. (ii) Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity. (iii) Workup : Quench with ice-water and extract with ethyl acetate to isolate the monoacetylated product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。